7-Thia-1-azaspiro[4.5]decane hydrochloride
Overview
Description
7-Thia-1-azaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C8H15NS·HCl. It is a spirocyclic derivative containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Thia-1-azaspiro[4.5]decane hydrochloride typically involves the reaction of 1,3-dithiolane with 1,3-diaminopropane. The reaction proceeds through the formation of an intermediate spirocyclic structure, which is then oxidized using hydrogen peroxide to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Thia-1-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.
Major Products Formed:
Oxidation: Formation of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride.
Reduction: Reduction products may include various amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of different derivatives with altered functional groups.
Scientific Research Applications
7-Thia-1-azaspiro[4.5]decane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and infections.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
7-Thia-1-azaspiro[4.5]decane hydrochloride is similar to other spirocyclic compounds, such as 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride. it is unique in its structure and potential applications. The presence of sulfur and nitrogen atoms within the spirocyclic framework contributes to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride
1-Thia-4-azaspiro[4.5]decane derivatives
Thiazolopyrimidine derivatives
1,3,4-Thiadiazole derivatives
Properties
IUPAC Name |
9-thia-1-azaspiro[4.5]decane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-3-8(9-5-1)4-2-6-10-7-8;/h9H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMHIJQPHDDIQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCSC2)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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